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molecular formula C4H6O2 B569076 gamma-Butyrolactone-13C4 CAS No. 848486-92-0

gamma-Butyrolactone-13C4

Cat. No. B569076
M. Wt: 90.059
InChI Key: YEJRWHAVMIAJKC-JCDJMFQYSA-N
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Patent
US05420273

Procedure details

3.74 g of sodium were dissolved in 77 ml of absolute ethanol under argon. The solution was treated dropwise with 25 g of m-bromothiophenol and heated to reflux. Thereafter, 12.4 ml of γ-butyrolactone were added and the reaction mixture was heated to 110° C. for 5 hours. The separated carboxylic acid sodium salt was removed by filtration, washed with a small amount of ether and dissolved in 300 ml of water. The solution was acidified to pH 2 with 1N HCl while cooling with ice, the free carboxylic acid was extracted with ether, the ethereal solution was dried and evaporated. There were obtained 33.1 g of 4-(m-bromophenylmercapto)butyric acid.
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
12.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:4]=[C:5]([SH:9])[CH:6]=[CH:7][CH:8]=1.[C:10]1(=[O:15])[O:14][CH2:13][CH2:12][CH2:11]1>C(O)C>[Br:2][C:3]1[CH:4]=[C:5]([S:9][CH2:13][CH2:12][CH2:11][C:10]([OH:15])=[O:14])[CH:6]=[CH:7][CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
3.74 g
Type
reactant
Smiles
[Na]
Name
Quantity
77 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S
Step Three
Name
Quantity
12.4 mL
Type
reactant
Smiles
C1(CCCO1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
The separated carboxylic acid sodium salt was removed by filtration
WASH
Type
WASH
Details
washed with a small amount of ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 300 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the free carboxylic acid was extracted with ether
CUSTOM
Type
CUSTOM
Details
the ethereal solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)SCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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